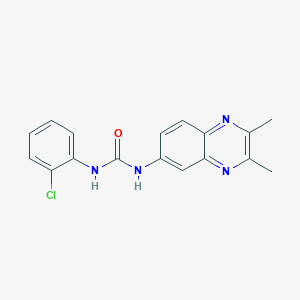

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tétrahydroquinolin-6-yl)-3-méthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

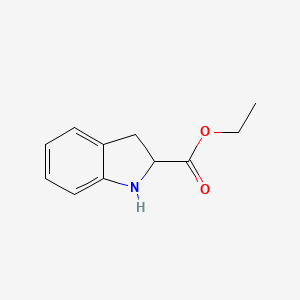

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ belongs to the class of quinoline-based compounds and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Applications De Recherche Scientifique

Introduction aux carbènes N-hétérocycliques (NHC)

Les carbènes N-hétérocycliques (NHC) sont des composés organiques neutres contenant un atome de carbone divalent avec une couche de valence à six électrons. Historiquement, ils étaient considérés comme des intermédiaires très réactifs et transitoires. Cependant, des recherches révolutionnaires à la fin des années 1980 et au début des années 1990 ont conduit à l'isolement et à la caractérisation de NHC stables et libres. Ces composés présentent une stabilité remarquable et une synthèse relativement facile, ce qui en fait des outils précieux dans divers procédés chimiques .

Propriétés générales des NHC :Applications des carbènes N-hétérocycliques

Catalyse :- Catalyse par les métaux de transition: Les NHC servent d'excellents ligands pour les catalyseurs à base de métaux de transition. Leurs propriétés électroniques et stériques réglables permettent une conception sur mesure pour des applications catalytiques spécifiques .

- Organocatalyse: Les NHC participent directement à diverses transformations chimiques en tant qu'organocatalyseurs. Ils favorisent des réactions telles que la formation de liaisons C-C, la synthèse asymétrique et les réactions d'umpolung .

- Découverte de médicaments: Les NHC jouent un rôle dans la conception de nouveaux candidats médicaments. Leur stabilité et leur réactivité en font des molécules attrayantes pour le développement de molécules bioactives .

Conclusion

Les carbènes N-hétérocycliques sont passés de curiosités scientifiques à des outils indispensables en chimie moderne. Leurs applications couvrent la catalyse, la chimie médicinale, la science des matériaux, la chimie de coordination et la recherche bioorganique. Les chercheurs continuent d'explorer de nouveaux dérivés de NHC et leur impact potentiel sur divers domaines .

Mécanisme D'action

The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In addition, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the viral replication by targeting the viral RNA polymerase.

Biochemical and Physiological Effects:

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the replication of the influenza virus, which could lead to the development of new anti-viral drugs.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. In addition, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has not been extensively studied in animal models, which makes it difficult to assess its potential therapeutic applications.

Orientations Futures

There are several future directions for the study of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, further studies are needed to assess its potential use as an anti-viral drug. Finally, more studies are needed to understand the mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide and its potential therapeutic applications.

Conclusion:

In conclusion, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide is a quinoline-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide, including its potential use in the treatment of inflammatory diseases, neurodegenerative diseases, and as an anti-viral drug. Further studies are needed to understand the mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide and its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with cyclopropanecarbonyl chloride in the presence of triethylamine to form the intermediate, which is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to yield N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide. The synthesis method has been optimized to yield high purity and yield of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide.

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(13-18)20(24)22-17-9-10-19-15(12-17)5-3-11-23(19)21(25)14-7-8-14/h2,4,6,9-10,12-14H,3,5,7-8,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGFKUZFABQPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)

![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)

![3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B2448530.png)

![N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2448531.png)

![N-[3-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2448532.png)

![N-[2-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2448535.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)